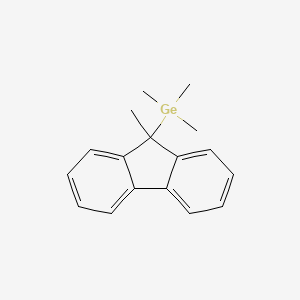
Trimethyl(9-methyl-9H-fluoren-9-YL)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is a chemical compound that belongs to the organogermanium family It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 9-methyl-9H-fluoren-9-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-methyl-9H-fluoren-9-YL)germane typically involves the reaction of 9-methyl-9H-fluoren-9-yl lithium with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(9-methyl-9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Trimethyl(9-methyl-9H-fluoren-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties, including its use in drug development.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Trimethyl(9-methyl-9H-fluoren-9-YL)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(9-methyl-9H-fluoren-9-YL)silane: Similar in structure but contains a silicon atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)stannane: Contains a tin atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)plumbane: Contains a lead atom instead of germanium.
Uniqueness
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. These properties include differences in reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61857-68-9 |
|---|---|
Molecular Formula |
C17H20Ge |
Molecular Weight |
297.0 g/mol |
IUPAC Name |
trimethyl-(9-methylfluoren-9-yl)germane |
InChI |
InChI=1S/C17H20Ge/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChI Key |
FMDJCWZENITPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
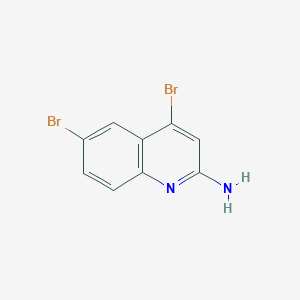
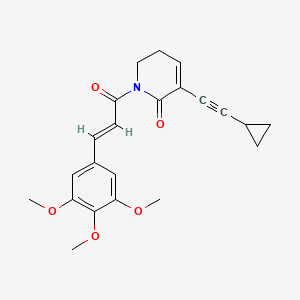

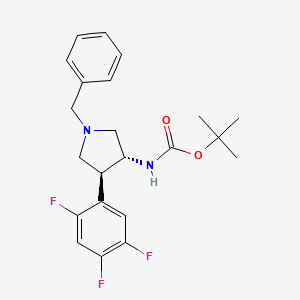
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
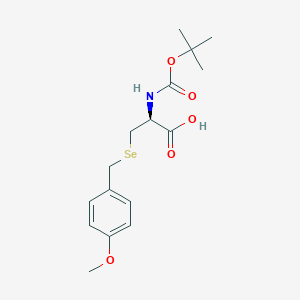
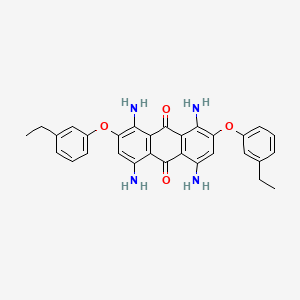
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
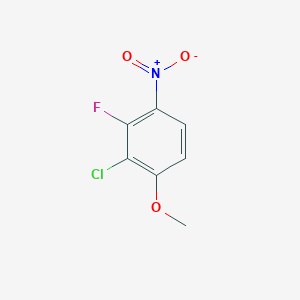
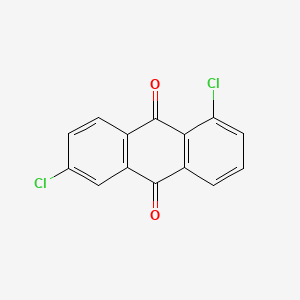
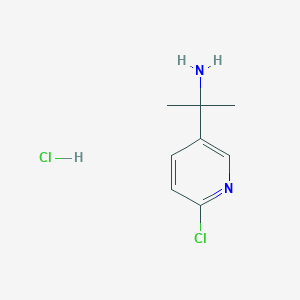
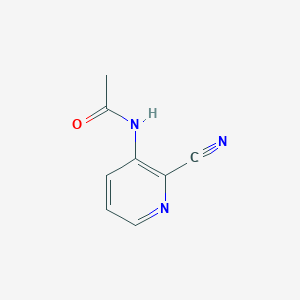
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
